molecular formula C10H18ClNO2 B6177183 methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride CAS No. 2198585-33-8

methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride

Cat. No.: B6177183
CAS No.: 2198585-33-8
M. Wt: 219.7
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Description

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride is a bicycloalkane-derived compound featuring a rigid bicyclic scaffold with an ester group at position 1 and an amino group at position 5. Its molecular formula is C₁₀H₁₆ClNO₂ (calculated based on structural analysis), and it serves as a critical building block in medicinal chemistry and drug discovery due to its conformational rigidity, which mimics aromatic rings while offering improved metabolic stability and solubility . The compound is synthesized via multi-step routes, including cyclization and catalytic hydrogenation, as exemplified in protocols for analogous bicyclo[3.2.1]octane derivatives .

Properties

CAS No.

2198585-33-8

Molecular Formula

C10H18ClNO2

Molecular Weight

219.7

Purity

95

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Routes

A common strategy involves Diels-Alder reactions to construct the bicyclic skeleton. For example, a fused cyclohexenone derivative undergoes [4+2] cycloaddition with a dienophile to form the bicyclo[3.2.1] system. Subsequent steps introduce the amine and ester functionalities:

  • Diels-Alder Reaction :

    • Reactant: Cyclohexenone + Ethyl vinyl ether

    • Conditions: Lewis acid catalysis (e.g., BF₃·OEt₂), 0°C to RT.

    • Yield: ~65% (isolated bicyclic ketone).

  • Reductive Amination :

    • Ketone intermediate + NH₃/NaBH₃CN → Primary amine.

    • Conditions: MeOH, 24h, RT.

  • Esterification :

    • Carboxylic acid intermediate + CH₃OH/HCl → Methyl ester hydrochloride.

    • Conditions: SOCl₂ catalysis, reflux.

Table 1: Key Reaction Parameters for Cycloaddition Route

StepReagents/ConditionsYield (%)Purity (HPLC)
Diels-AlderBF₃·OEt₂, 0°C → RT6592%
Reductive AminationNaBH₃CN, MeOH, RT7895%
EsterificationSOCl₂, CH₃OH, reflux8598%

Ring-Closing Metathesis (RCM) Approach

Grubbs catalysts enable the formation of the bicyclic structure via RCM, offering better stereocontrol:

  • Diene Preparation :

    • Linear diene synthesized from ethyl acrylate and allylamine.

  • Metathesis :

    • Catalyst: Grubbs 2nd generation (5 mol%).

    • Conditions: DCM, 40°C, 12h.

    • Yield: 70% (bicyclo[3.2.1]octene).

  • Hydrogenation and Functionalization :

    • H₂/Pd-C reduces double bonds.

    • Subsequent oxidation (KMnO₄) and esterification yield the target compound.

Bucherer–Bergs Reaction for Hydantoin Intermediates

The Bucherer–Bergs reaction provides a pathway to bicyclic hydantoins, which can be hydrolyzed to amino acids and esterified:

  • Hydantoin Formation :

    • Reactants: Ketone (e.g., bicyclo[3.2.1]octan-3-one), KCN, (NH₄)₂CO₃.

    • Conditions: EtOH/H₂O, 80°C, 48h.

    • Product: 5-Substituted hydantoin (Yield: 60%).

  • Hydrolysis to Amino Acid :

    • Hydantoin + NaOH → Bicyclic amino acid.

    • Conditions: 6M NaOH, 100°C, 6h.

  • Esterification :

    • Amino acid + CH₃OH/HCl → Methyl ester hydrochloride.

    • Conditions: SOCl₂, reflux, 4h.

Table 2: Bucherer–Bergs Route Optimization

ParameterOptimal ValueImpact on Yield
Reaction Temperature80°CMaximizes cyclization
KCN Concentration2.5 equivAvoids over-cyanation
Hydrolysis Time6hPrevents racemization

Industrial-Scale Production Considerations

Catalytic Efficiency

Transition metal catalysts (e.g., Pd, Ru) improve atom economy in large-scale syntheses:

  • Pd-Catalyzed Amination : Reduces step count by enabling direct C–N bond formation.

  • Ru-Based Oxidation : Converts alcohols to carboxylic acids without over-oxidation.

Purification Challenges

  • Chiral Resolution : HPLC with cellulose-based columns achieves >99% ee but increases cost.

  • Crystallization : Ethanol/water mixtures yield high-purity hydrochloride salt (mp: 210–212°C) .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateCarboxylic acids, ketones
ReductionLithium aluminum hydrideAlcohols, amines
SubstitutionAlkyl halidesSubstituted derivatives

The compound's versatility in chemical reactions makes it suitable for developing new materials and specialty chemicals .

Biology

This compound is being studied for its potential as a biochemical probe or ligand in receptor studies, particularly concerning metabotropic glutamate receptors (mGluRs). Preliminary research indicates that it may modulate receptor activity, suggesting possible applications in neurological studies and drug development .

Case Study : Interaction studies have shown that this compound may selectively inhibit certain amino acid transport systems in tumor cells, indicating its potential role in cancer research .

Medicine

In medicinal chemistry, the compound is investigated for its therapeutic properties, particularly as a precursor in drug synthesis. Its ability to interact with biological targets opens avenues for developing novel pharmaceuticals aimed at treating neurological disorders.

Potential Therapeutic Applications :

  • Modulation of neurotransmitter receptors
  • Development of drugs targeting specific amino acid transport systems

These applications emphasize the compound's significance in advancing medical research and therapeutic development .

Mechanism of Action

The mechanism of action of methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a broader class of bicycloalkane amino esters, which vary in ring size, substituent positions, and functional groups. Key analogs include:

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) Purity CAS Number Reference
Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride [3.2.1] 1-COOCH₃, 5-NH₂ C₁₀H₁₆ClNO₂ 217.69 N/A 2198519-29-6
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride [2.2.2] 1-COOCH₃, 4-NH₂ C₁₀H₁₆ClNO₂ 217.69 98% 135908-43-9
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride [2.2.1] 2-COOCH₃, 3-NH₂ C₁₀H₁₄ClNO₂ 215.68 95% 1379290-58-0
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride [3.2.2] 1-COOCH₃, 5-NH₂ C₁₁H₂₀ClNO₂ 233.74 97% 1788041-48-4

Key Observations :

  • Ring Size and Rigidity : The [3.2.1] system offers intermediate steric bulk compared to smaller [2.2.1] or larger [3.2.2] systems, influencing binding affinity in drug-target interactions .
  • Substituent Positioning: Amino and ester groups at specific positions (e.g., 1-COOCH₃ vs. 2-COOCH₃) modulate electronic properties and solubility .
  • Purity and Scalability: Analogs like methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride are synthesized at >98% purity on multi-gram scales, highlighting industrial applicability .
Reactivity Profiles
  • Amino Group Reactivity: The primary amine in the target compound participates in amide bond formation, reductive alkylation, and Schiff base reactions, similar to other bicyclo amino esters .
  • Ester Hydrolysis: The methyl ester group is hydrolyzable to carboxylic acids under basic conditions, a feature shared with analogs like methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride .

Biological Activity

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride is a bicyclic compound notable for its unique structural features and potential biological activities. This compound is characterized by the presence of both an amino group and a carboxylate moiety, which contribute to its reactivity and pharmacological profile. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C10_{10}H15_{15}ClN2_2O2_2
  • Molecular Weight : Approximately 183.25 g/mol

The compound's structure allows for various chemical transformations, leading to derivatives that may exhibit enhanced biological properties.

Biological Activities

Research into the biological activities of this compound has identified several key areas:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against various viral strains, including influenza viruses. In vitro assays have indicated that this compound may rescue cells from cytopathic effects induced by these viruses at non-cytotoxic concentrations .
  • Neuroactive Effects : The compound may interact with metabotropic glutamate receptors, which are implicated in numerous neurological processes, suggesting a role in neuropharmacology.
  • Antimicrobial Properties : Some derivatives of the compound have shown promise in antimicrobial activity, although further studies are needed to clarify these effects.

The mechanism of action involves:

  • Binding Affinity : Interaction with various receptors and enzymes, influencing cellular signaling pathways.
  • Enzyme Modulation : Inhibition or activation of enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochlorideC10_{10}H14_{14}ClN2_2O2_2Antimicrobial, neuroactive
Methyl bicyclo[3.2.1]octane-1-carboxylateC10_{10}H14_{14}O2_2Potentially neuroactive
Bicyclo[3.2.1]octyl amide derivativesVariableAntitumor, neuroactive

The unique combination of an amino group and a carboxylic acid group in this compound enhances its reactivity and biological profile compared to its analogs.

Case Studies

Several case studies have been conducted to evaluate the compound's efficacy in various biological systems:

  • Influenza Virus Inhibition : A study demonstrated that this compound exhibited significant antiviral activity against H1N1 and H3N2 strains at low concentrations, with IC50 values indicating effective inhibition of viral replication without cytotoxicity to host cells .
  • Neuropharmacological Assessment : Another study focused on the interaction with metabotropic glutamate receptors, revealing that the compound could modulate receptor activity, which may have implications for treating neurological disorders.

Q & A

Advanced Research Question

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
  • Catalysis : Explore organocatalysts (e.g., proline derivatives) for amine protection/deprotection steps, avoiding metal residues .
  • Membrane Technologies : Implement nanofiltration to recover catalysts and reduce waste .

How can pharmacological activity be systematically assessed?

Advanced Research Question
For preliminary bioactivity:

  • In Vitro Assays : Screen for receptor binding (e.g., NMDA receptors, given structural similarity to memantine derivatives) using radioligand displacement assays .
  • Molecular Docking : Simulate interactions with target proteins (e.g., PDB: 6WKP for NMDA receptors) using AutoDock Vina. Validate with mutagenesis studies .

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